
N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a pyrimidine ring, and an amide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The amide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the amide group suggests that it could undergo reactions such as hydrolysis or condensation. The pyrimidine ring could potentially undergo reactions such as substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the size and shape of the molecule could influence its melting point and boiling point .科学的研究の応用
Anticancer Potential
The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. Further studies are needed to elucidate its mechanisms and optimize its efficacy as a targeted therapy .
Antibacterial and Antifungal Properties
The presence of sulfur and chlorobenzamide moieties hints at antibacterial and antifungal activity. Investigating its impact on pathogenic microorganisms could lead to novel drug candidates for infectious diseases .
Anti-inflammatory Effects
Given the azepan-1-yl group, this compound might modulate inflammatory pathways. Researchers could explore its potential as an anti-inflammatory agent, possibly targeting specific cytokines or signaling pathways .
Enzyme Inhibition
The oxo-1,6-dihydropyrimidin-5-yl moiety suggests enzyme inhibition potential. Investigating its interactions with specific enzymes (e.g., kinases, proteases) could reveal therapeutic applications in various diseases .
Metal Chelation and Coordination Chemistry
The thio group may facilitate metal binding. Researchers could explore its coordination chemistry with transition metals, potentially leading to applications in catalysis, imaging, or drug delivery .
Neuroprotective Properties
Considering the benzamide and azepan-1-yl components, this compound might have neuroprotective effects. Studying its impact on neuronal cells and animal models could uncover its potential in neurodegenerative disorders .
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c20-13-7-5-12(6-8-13)17(27)22-15-16(21)23-19(24-18(15)28)29-11-14(26)25-9-3-1-2-4-10-25/h5-8H,1-4,9-11H2,(H,22,27)(H3,21,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYRMQDOUWVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
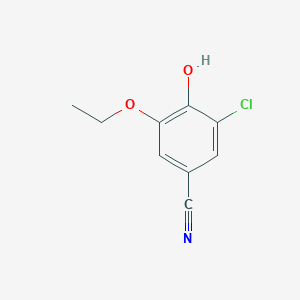
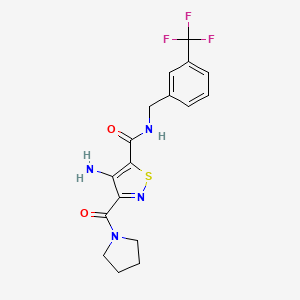
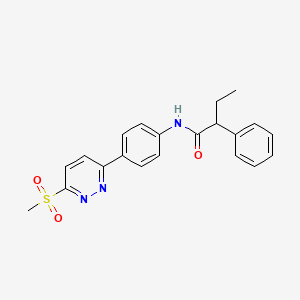
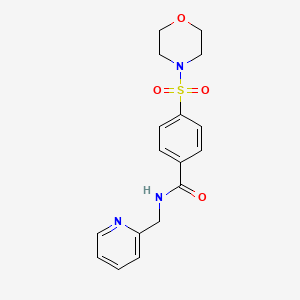
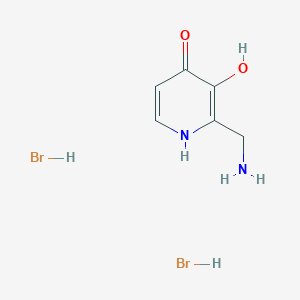
![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)
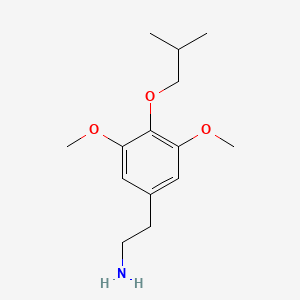

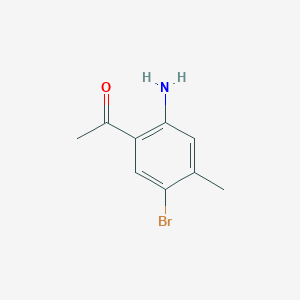
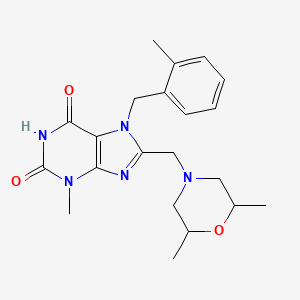
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)